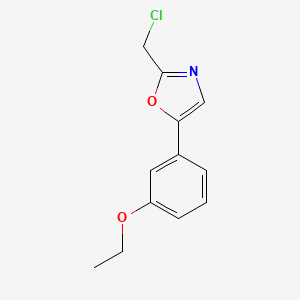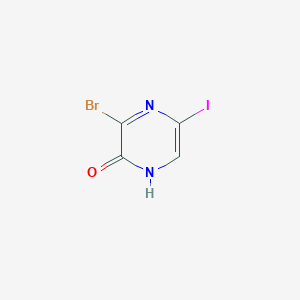
2-(Chloromethyl)-5-(3-ethoxyphenyl)-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(Chloromethyl)-5-(3-ethoxyphenyl)-1,3-oxazole” is a complex organic compound. Based on its name, it contains an oxazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . It also has a chloromethyl group (-CH2Cl) and a 3-ethoxyphenyl group attached to the oxazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxazole ring, with the chloromethyl and 3-ethoxyphenyl groups attached at the 2- and 5-positions, respectively . The exact spatial arrangement of these groups would depend on the specific conditions under which the compound was synthesized .Chemical Reactions Analysis
As an organic compound containing a halogen (chlorine), this molecule could potentially undergo various substitution reactions . The oxazole ring might also participate in reactions, particularly if catalyzed by acids or bases .Scientific Research Applications
Synthetic Applications
2-(Chloromethyl)-5-(3-ethoxyphenyl)-1,3-oxazole and its derivatives are employed as reactive scaffolds in synthetic chemistry. They are used in substitution reactions to prepare various oxazole compounds, such as 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazoles, which are important in the synthesis of extended oxazoles and other organic compounds (Patil & Luzzio, 2016).
Chemical Reactions and Synthesis
Oxazoles, including this compound, are used in various chemical reactions, such as the BF3-catalyzed reaction with substituted α-diazoacetophenones, leading to the formation of high-yield 5-aryl-2-chloromethyloxazoles. These compounds are important intermediates in organic synthesis (Ibata & Isogami, 1989).
Coordination Compounds and Medicinal Chemistry
This compound derivatives are used to synthesize coordination compounds with potential applications in medicine. For instance, compounds formed with Co(II) and Pd(II) have been studied for their cytotoxicity, indicating possible medicinal applications (Alexandru et al., 2013).
Fluorescence and Spectroscopy
Derivatives of this compound are known for their applications in fluorescence and spectroscopy. They are used as probes in studies to understand the physicochemical properties of lipid membranes, aiding in the development of novel fluorescent probes (Posokhov & Kyrychenko, 2018).
Polymer Chemistry
Oxazole-containing π-conjugated polymers, synthesized using derivatives of this compound, have shown promising optical and electrochemical properties. These polymers are significant in the development of advanced materials with potential applications in electronics and photonics (Yamamoto et al., 2007).
Anticancer Activity
Some derivatives of this compound have been evaluated for their anticancer activity. For example, certain oxazole compounds have shown activity against various cancer cell lines, suggesting their potential in cancer therapy (Zyabrev et al., 2022).
Mechanism of Action
Future Directions
The potential applications and future directions for this compound would largely depend on its physical and chemical properties, as well as how it interacts with other substances. It could potentially be used in the development of new pharmaceuticals, as a building block in complex organic syntheses, or in materials science .
properties
IUPAC Name |
2-(chloromethyl)-5-(3-ethoxyphenyl)-1,3-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2/c1-2-15-10-5-3-4-9(6-10)11-8-14-12(7-13)16-11/h3-6,8H,2,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQOPDJGFQVHCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=CN=C(O2)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(naphthalen-1-yl)methanone](/img/structure/B2416483.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-methylbenzamide](/img/structure/B2416484.png)
![N-(1,3-benzodioxol-5-yl)-2-[4-(1,3-benzodioxol-5-yl)-1-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2416485.png)
![(2S,3S)-2-[(6-chloropyridin-3-yl)formamido]-N,N,3-trimethylpentanamide](/img/structure/B2416487.png)

![4-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B2416490.png)

![1-[3-(4-Chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2416495.png)

![[1,2,4]Triazolo[4,3-b]pyridazine-7-carboxylic acid](/img/structure/B2416499.png)
![2-imino-1-(2-morpholinoethyl)-5-oxo-N-(1-phenylethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2416501.png)
![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B2416503.png)

![5-Cyanobicyclo[3.2.2]nonane-1-carboxylic acid](/img/structure/B2416506.png)